molecular formula C6H8ClFN2 B12868271 2,4-Diaminofluorobenzene hydrochloride

2,4-Diaminofluorobenzene hydrochloride

Cat. No.: B12868271
M. Wt: 162.59 g/mol
InChI Key: FXJLUYPJRDHMFS-UHFFFAOYSA-N
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Description

2,4-Diaminofluorobenzene hydrochloride is an organic compound with the molecular formula C6H8ClFN2 It is a derivative of fluorobenzene, where two amino groups are substituted at the 2 and 4 positions, and it is combined with hydrochloric acid to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminofluorobenzene hydrochloride typically involves the hydrogenation reduction of 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a catalyst, such as Raney nickel, and ethanol as the solvent. The reaction conditions include hydrogenation at room temperature under a pressure of 1.0 MPa for approximately 8 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminofluorobenzene hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be further reduced to form amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel is used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

2,4-Diaminofluorobenzene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-diaminofluorobenzene hydrochloride involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

    2,4-Diaminotoluene: Similar structure but with a methyl group instead of a fluorine atom.

    2,4-Diaminoanisole: Contains a methoxy group instead of a fluorine atom.

    2,4-Diaminophenol: Has a hydroxyl group instead of a fluorine atom.

Uniqueness: 2,4-Diaminofluorobenzene hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

4-fluorobenzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C6H7FN2.ClH/c7-5-2-1-4(8)3-6(5)9;/h1-3H,8-9H2;1H

InChI Key

FXJLUYPJRDHMFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)N)F.Cl

Origin of Product

United States

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